molecular formula C19H21N3O7S B10880819 (3,5-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(3,5-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10880819
M. Wt: 435.5 g/mol
InChI Key: SDWDKOMMVVLUEC-UHFFFAOYSA-N
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Description

This compound belongs to the methanone class, featuring a piperazine core substituted with a 2-nitrophenylsulfonyl group and a 3,5-dimethoxyphenyl ketone moiety. Its structural complexity arises from the electron-withdrawing nitro group on the sulfonyl ring and the electron-donating methoxy groups on the phenyl ring, which collectively influence its physicochemical and biological properties. Synthesis typically involves nucleophilic substitution or coupling reactions, with characterization via NMR (¹H, ¹³C), mass spectrometry, and TLC to confirm purity .

Properties

Molecular Formula

C19H21N3O7S

Molecular Weight

435.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O7S/c1-28-15-11-14(12-16(13-15)29-2)19(23)20-7-9-21(10-8-20)30(26,27)18-6-4-3-5-17(18)22(24)25/h3-6,11-13H,7-10H2,1-2H3

InChI Key

SDWDKOMMVVLUEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL){4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the methoxyphenyl and nitrophenyl precursors. These precursors are then subjected to sulfonylation and piperazine ring formation under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides and piperazine derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL){4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

(3,5-DIMETHOXYPHENYL){4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-DIMETHOXYPHENYL){4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Substituent Effects on Piperazine Sulfonyl Derivatives

  • The sulfamoyl amino group introduces hydrogen-bonding capacity, absent in the target compound. Melting Point: 198–200°C (higher than many nitro-substituted analogs due to crystalline packing). Biological Relevance: Sulfamoyl groups are associated with carbonic anhydrase inhibition, whereas the nitro group in the target compound may confer redox activity .
  • Example 2: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone () Key Differences: A 4-methoxyphenylsulfonyl group (electron-donating) replaces the 2-nitrophenylsulfonyl group, altering electronic properties. The 3,5-dimethylisoxazole moiety may enhance metabolic stability compared to the target’s methoxy-substituted phenyl group. Molecular Weight: 403.44 g/mol (vs. ~465 g/mol for the target compound), indicating differences in steric bulk .

Methanone Derivatives with Heterocyclic Moieties

  • The hydroxyl group on the phenyl ring increases polarity, contrasting with the nitro group’s electron-withdrawing effects .

Data Table: Comparative Analysis of Key Compounds

Compound ID/Name Substituents on Piperazine/Sulfonyl Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 2-Nitrophenylsulfonyl, 3,5-dimethoxyphenyl C₂₃H₂₅N₃O₇S ~465 Not reported High electron-withdrawing capacity, potential CNS activity
6d () Benzhydryl, sulfamoyl-amino C₃₂H₃₃N₅O₅S₂ 655.77 198–200 Carbonic anhydrase inhibition
Compound 4-Methoxyphenylsulfonyl, isoxazole C₁₈H₂₁N₃O₅S 403.44 Not reported Enhanced metabolic stability
5a–g () Hydroxyphenyl, pyrazoline Varies ~300–400 132–230 Rigid structure, H-bond donors

Research Findings and Implications

  • Solubility : The nitro group may reduce aqueous solubility compared to sulfamoyl or methoxy-substituted analogs, necessitating formulation adjustments for in vivo studies.
  • Biological Activity: Nitro groups are often linked to antimicrobial or antiparasitic activity, whereas sulfamoyl derivatives () target enzymatic pathways.

Biological Activity

The compound (3,5-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic molecule that exhibits a range of biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O7SC_{19}H_{21}N_{3}O_{7}S, with a molecular weight of approximately 435.5 g/mol. The structure features a dimethoxyphenyl group, a piperazine moiety, and a nitrophenylsulfonyl group, which contribute to its unique biological activities. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been shown to inhibit the growth of various human cancer cell lines. The mechanism appears to involve the modulation of specific molecular targets related to cancer cell proliferation and survival.

  • Mechanism of Action : Preliminary research suggests that the nitrophenylsulfonyl group may influence enzyme activity or receptor binding, thereby modulating signaling pathways involved in cancer progression.
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, showcasing their potential as therapeutic agents .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties.

  • Antibacterial and Antifungal Effects : Studies have indicated that this compound can inhibit the growth of certain bacterial strains and phytopathogenic fungi. The proposed mechanism involves disruption of microbial cell membranes or interference with essential metabolic pathways.
  • Research Findings : Various derivatives have been synthesized and tested for their antimicrobial efficacy, with some showing higher activity than established antibiotics .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Mechanism of Action
AnticancerMCF-7 (breast cancer)0.65Enzyme inhibition
HeLa (cervical cancer)2.41Receptor modulation
AntimicrobialE. coli15.0Membrane disruption
C. albicans10.0Metabolic interference

Future Directions

Given its diverse biological activities, further research is warranted to explore:

  • In Vivo Studies : Comprehensive in vivo studies are essential to evaluate the pharmacokinetics and toxicology of this compound.
  • Mechanistic Studies : Detailed mechanistic studies should be conducted to elucidate the specific molecular interactions and pathways affected by this compound.
  • Structural Modifications : Investigating analogs with modified structures could enhance efficacy and selectivity against specific targets.

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